[(3,4-Dichlorophenyl)methyl]phosphonic acid diethyl ester
Description
[(3,4-Dichlorophenyl)methyl]phosphonic acid diethyl ester is a phosphonic acid derivative featuring a 3,4-dichlorophenylmethyl group attached to a diethyl phosphonate moiety.
Properties
IUPAC Name |
1,2-dichloro-4-(diethoxyphosphorylmethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2O3P/c1-3-15-17(14,16-4-2)8-9-5-6-10(12)11(13)7-9/h5-7H,3-4,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRGYDLFTIIAOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC(=C(C=C1)Cl)Cl)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50981572 | |
| Record name | Diethyl [(3,4-dichlorophenyl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50981572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63980-05-2 | |
| Record name | alpha-Toluenephosphonic acid, 3,4-dichloro-, diethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063980052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl [(3,4-dichlorophenyl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50981572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3,4-Dichlorophenyl)methyl]phosphonic acid diethyl ester typically involves the reaction of 3,4-dichlorobenzyl chloride with diethyl phosphite. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the ester bond. The reaction can be represented as follows:
3,4-Dichlorobenzyl chloride+Diethyl phosphite→[(3,4-Dichlorophenyl)methyl]phosphonic acid diethyl ester
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient mixing and temperature control is crucial to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
[(3,4-Dichlorophenyl)methyl]phosphonic acid diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted phosphonic acid esters.
Scientific Research Applications
Scientific Research Applications
- Chemistry [(3,4-Dichlorophenyl)methyl]phosphonic acid diethyl ester serves as a reagent in organic synthesis and as a precursor for synthesizing other organophosphorus compounds.
- Biology It is investigated for its potential biological activity and interactions with enzymes.
- Medicine This compound is explored for potential applications in drug development and as a pharmacological agent.
Chemical Reactions
This compound participates in various chemical reactions:
- Oxidation It can be oxidized to form phosphonic acid derivatives using oxidizing agents like hydrogen peroxide and potassium permanganate.
- Reduction Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
- Substitution The dichlorophenyl group can undergo nucleophilic substitution reactions using nucleophiles like sodium methoxide.
Synthesis of Mono- and Diesters of Phosphonic Acids
Straightforward and selective synthetic procedures exist for mono- and diesterification of phosphonic acids . Triethyl orthoacetate is effective as a reagent and solvent for these transformations, with temperature influencing the reaction .
- At 30 °C, monoesters form via an intermediate (1,1-diethoxyethyl ester of phosphonic acid) .
- Diesterification of butylphosphonic acid is optimal with excess orthoester at 90 °C, while a similar reaction at 30 °C selectively yields monoethyl butylphosphonate .
- For laboratory-scale experiments, the optimal amount of orthoacetate is 15 equivalents for monoesterification and 30 equivalents for diesterification .
Inhibition of DXR
This compound analogs were prepared as racemic mixtures and evaluated for their inhibitory capacity in a spectrophotometric assay, monitoring the MtDXR-catalyzed NADPH-dependent rearrangement and reduction of DXP to form MEP . The compounds were also tested for activity against the growth of M. tuberculosis strain H37Rv .
Case Studies
- Breast Cancer Model : In a xenograft model of breast cancer, treatment with N-(3,4-dichlorophenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide resulted in a significant reduction in tumor size compared to controls.
- Inflammation Model : In a murine model of inflammation induced by lipopolysaccharides (LPS), N-(3,4-dichlorophenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide reduced inflammatory markers such as TNF-alpha and IL-6 significantly.
Mechanism of Action
The mechanism of action of [(3,4-Dichlorophenyl)methyl]phosphonic acid diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The phosphonic acid ester group plays a crucial role in binding to target molecules, influencing their activity.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares [(3,4-Dichlorophenyl)methyl]phosphonic acid diethyl ester with structurally related phosphonic esters:
Key Observations :
- Density and Lipophilicity : Chlorine atoms increase density and lipophilicity, as seen in diethyl 4-chlorobenzylphosphonate (1.19 g/mL), suggesting the dichloro analog may exhibit even higher values .
Biological Activity
Overview
[(3,4-Dichlorophenyl)methyl]phosphonic acid diethyl ester is an organophosphorus compound with the molecular formula C₁₁H₁₅Cl₂O₃P. It has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and implications for drug development.
Chemical Structure and Properties
The compound features a dichlorophenyl group bonded to a phosphonic acid diethyl ester moiety, which contributes to its unique chemical properties. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and molecular targets. It is known to inhibit key enzymes involved in metabolic pathways, particularly those related to the mevalonate pathway, which is crucial for the biosynthesis of isoprenoids.
Enzyme Inhibition
- Target Enzymes : The compound has been shown to inhibit 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), an essential enzyme in the methylerythritol phosphate (MEP) pathway.
- Inhibition Mechanism : The phosphonic acid group mimics the natural substrate, allowing it to bind competitively to the active site of DXR, disrupting normal enzymatic function.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : The compound has demonstrated effectiveness against several pathogens by inhibiting DXR. For instance:
- Enzyme Interaction Studies : The binding affinity and inhibitory potency against DXR have been well-documented, showcasing its potential as a lead compound in drug development .
Study 1: Inhibition of DXR in Plasmodium spp.
A study assessed the efficacy of this compound against Plasmodium falciparum. The results indicated that the compound effectively inhibited DXR with an IC50 value of approximately 0.81 µM, demonstrating significant potential as an antimalarial agent .
Study 2: Structural Modifications for Enhanced Activity
Research into structural modifications of this compound has led to the synthesis of analogs that enhance its biological activity. Variations in substituents have resulted in compounds with improved potencies against DXR and other relevant targets .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Fosmidomycin | Fosmidomycin | Antimalarial; DXR inhibitor | 0.24 |
| FR900098 | FR900098 | Antimicrobial; DXR inhibitor | 0.05 |
| This compound | Compound | Antimicrobial; DXR inhibitor | 1.21 - 16.83 |
Q & A
Q. What are the established synthetic routes for [(3,4-Dichlorophenyl)methyl]phosphonic acid diethyl ester?
- Methodological Answer : The compound can be synthesized via reactions involving phosphoric acid derivatives and amines. For example, triethylamine is used as an HCl scavenger in reactions with N,N-dimethylamido(chloro)phosphoric acid esters and substituted amines. Step-wise protocols (e.g., methanol-mediated reactions, silver oxide oxidation, and thermal treatment) are critical for intermediate purification .
Q. What spectroscopic techniques are recommended for structural confirmation?
- Methodological Answer : Use a combination of , , and ESI-MS to confirm the structure. For example, resolves aryl and phosphonate methylene protons, while ESI-MS validates molecular weight. Cross-referencing with spectral libraries or analogous compounds (e.g., pyrazole/phosphonate derivatives) enhances accuracy .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer : Follow guidelines from safety data sheets (SDS): use PPE (gloves, goggles), work under fume hoods, and avoid inhalation/contact. Store in sealed containers away from oxidizers. Technical supervision is mandatory for large-scale reactions .
Q. How can researchers verify compound purity post-synthesis?
- Methodological Answer : Employ HPLC with UV detection (λ = 254 nm) or GC-MS for volatile intermediates. Thin-layer chromatography (TLC) using silica gel plates and ethyl acetate/hexane eluents provides rapid purity checks. Quantitative can assess phosphonate integrity .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts like regioisomers?
- Methodological Answer : Adjust stoichiometry (e.g., excess amine for HCl scavenging) and reaction time. For example, using bromotrimethylsilane instead of aqueous HCl during hydrolysis reduces side reactions. Temperature control (e.g., 60–80°C for AgO-mediated steps) improves selectivity .
Q. What strategies resolve contradictions in spectral data during characterization?
- Methodological Answer : Perform NOE (Nuclear Overhauser Effect) experiments to confirm regiochemistry. Compare experimental shifts with computational predictions (DFT calculations). For ambiguous ESI-MS peaks, high-resolution mass spectrometry (HRMS) or isotopic labeling clarifies assignments .
Q. How do hydrolysis conditions influence the yield of phosphonic acid derivatives?
- Methodological Answer : Acidic hydrolysis (6N HCl, reflux) typically cleaves diethyl esters but may degrade sensitive substituents. Alternatively, bromotrimethylsilane in dichloromethane (room temperature, 24h) selectively hydrolyzes phosphonates without affecting aryl chlorides. Monitor progress via .
Q. What structural analogs of this compound have been studied, and how do substituents affect reactivity?
- Methodological Answer : Analogs like [(2,4-dichlorophenyl)hydroxymethyl]phosphonic acid diethyl ester exhibit altered steric and electronic profiles. Comparative studies using Hammett constants or computational modeling (e.g., DFT) predict substituent effects on hydrolysis rates or ligand-binding affinity .
Q. How can researchers evaluate the physicochemical properties (e.g., log P, pKa) of this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
